molecular formula C8H15NO3 B064365 4-Amino-tetrahydropyran-4-acetic acid methyl ester CAS No. 178242-93-8

4-Amino-tetrahydropyran-4-acetic acid methyl ester

Cat. No. B064365
M. Wt: 173.21 g/mol
InChI Key: GQUKUDVUDSFVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tetrahydropyran derivatives involves sequential reactions, diastereoselective routes, or reductive cyclizations of precursor molecules. For example, the synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones from amino acid methyl esters and indole-2-ylmethyl acetates through sequential reactions under basic conditions is one approach that highlights the versatility of tetrahydropyran derivatives in synthesis strategies (Goggiamani et al., 2023). Another method involves the diastereoselective synthesis of 2,6-syn-disubstituted tetrahydropyrans, illustrating the importance of chiral centers in determining the outcome of synthetic routes (O’Brien et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of tetrahydropyran derivatives reveals insights into their stability and conformation. For instance, the crystal structure determination of a specific tetrahydropyran-4-yl-ester compound shows a chair conformation in the pyranoid ring, indicating a stable configuration (Wei et al., 2006). This kind of analysis is crucial for understanding the reactivity and interaction of these molecules in further chemical reactions.

Chemical Reactions and Properties

Tetrahydropyran derivatives participate in a variety of chemical reactions, demonstrating their versatility as intermediates. The reductive alkylation to produce key intermediates for pharmaceutical compounds showcases the importance of tetrahydropyran derivatives in medicinal chemistry (Hashimoto et al., 2002). Furthermore, the ability to undergo cyclization and esterification reactions emphasizes their reactivity and potential for creating complex molecular architectures (Hanzawa et al., 2012).

Scientific Research Applications

Stereocontrolled Formation of Tetrahydropyrans

Research has demonstrated the stereocontrolled formation of cis-2,6-disubstituted tetrahydropyrans using enantiopure ketosulfinyl esters. This method involves reduction, Weinreb's amide, ketone formation, and reductive cyclization of hydroxysulfinyl ketones. The process has been successfully applied to produce sulfoxide-bearing heterocycles, which were further transformed into natural products like (-)-centrolobine and cis-(6-methyltetrahydropyran-2-yl)acetic acid (Carreño et al., 2003).

Synthesis of Carboxylic Acids, Esters, Alcohols, and Ethers

A study focused on preparing 3-hydroxy acids from 6-methyl-5-hepten-2-one, which were used to synthesize tetrahydropyran-containing compounds like (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid. This research involved cyclization with acidic catalysts and subsequent reactions to produce esters, alcohols, and ethers containing the tetrahydropyran ring (Hanzawa et al., 2012).

Development of Piperidinones from Ester-Imine Derivatives

Ester-imine derivatives of beta-amino acids were used in a methylenation process, resulting in the cyclization to 2,6-syn-disubstituted piperidinones. This methodology parallels the Petasis-Ferrier rearrangement of 1,3-dioxan-4-ones for tetrahydropyranones production (Adriaenssens & Hartley, 2007).

Tetrahydropyran Esters as Insect Attractants

A notable application of tetrahydropyran esters is their use as attractants for insects like Blattella germanica and Supella longipalpa. The study synthesized various tetrahydropyran esters and tested their efficacy using the choice-chamber method (Shanker et al., 1994).

Safety And Hazards

The safety information for THPMA includes the following hazard statements: H302;H315;H319;H335 . It is recommended to handle with care and follow the precautionary statements .

properties

IUPAC Name

methyl 2-(4-aminooxan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)6-8(9)2-4-12-5-3-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUKUDVUDSFVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264467
Record name Methyl 4-aminotetrahydro-2H-pyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-tetrahydropyran-4-acetic acid methyl ester

CAS RN

178242-93-8
Record name Methyl 4-aminotetrahydro-2H-pyran-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178242-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-aminotetrahydro-2H-pyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Aminotetrahydropyran-4-yl)acetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.